molecular formula C6H5NO5S B1615884 3-Sulfopyridine-4-carboxylic acid CAS No. 4833-93-6

3-Sulfopyridine-4-carboxylic acid

Cat. No.: B1615884
CAS No.: 4833-93-6
M. Wt: 203.17 g/mol
InChI Key: ZCGLTSZUDFDAEK-UHFFFAOYSA-N
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Description

3-Sulfopyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a sulfonic acid group at the third position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfopyridine-4-carboxylic acid typically involves the sulfonation of pyridine derivatives. One common method is the direct sulfonation of pyridine-4-carboxylic acid using fuming sulfuric acid or chlorosulfonic acid. The reaction is usually carried out under controlled temperatures to prevent over-sulfonation and to ensure the selective introduction of the sulfonic acid group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfopyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonic acid group under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives with higher oxidation states.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Sulfopyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-sulfopyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the carboxylic acid group can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

    Pyridine-4-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    3-Sulfopyridine: Lacks the carboxylic acid group, limiting its applications in coordination chemistry and biological studies.

    4-Sulfopyridine-3-carboxylic acid: An isomer with different positional substitution, leading to variations in chemical reactivity and biological activity.

Uniqueness: 3-Sulfopyridine-4-carboxylic acid is unique due to the presence of both sulfonic acid and carboxylic acid groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

3-sulfopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-6(9)4-1-2-7-3-5(4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGLTSZUDFDAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328967
Record name 3-sulfopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4833-93-6
Record name 3-sulfopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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